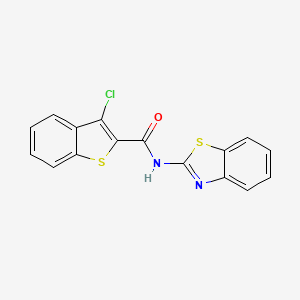

N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

WAY-304671の合成には、重要な中間体の形成とその後の反応を含むいくつかのステップが含まれます . 具体的な合成経路と反応条件は、機密情報であり、公開文献では完全には開示されていません. この化合物は、塩素化、アミノ化、環化を含む一連の有機反応によって調製されることが知られています . 工業的な生産方法は広く利用されていませんが、この化合物は通常、制御された条件下で専門の研究所で合成されます .

化学反応の分析

WAY-304671は、以下を含むさまざまな化学反応を起こします:

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます . 形成される主な生成物は、使用される具体的な反応条件と試薬によって異なります .

科学研究への応用

WAY-304671は、以下を含む幅広い科学研究用途があります:

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that benzothiophene derivatives, including N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide, exhibit significant antimicrobial activity. A study published in the Asian Journal of Research in Chemistry highlighted the synthesis and evaluation of various benzothiophene derivatives for their antibacterial properties. The findings indicated that compounds similar to this compound could be effective against a range of bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Activity

Benzothiazole and benzothiophene derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics. The structural features of this compound may enhance its efficacy against specific cancer cell lines, warranting further research .

Material Science

Organic Electronics

The unique electronic properties of benzothiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic semiconductors and photovoltaic devices. Its ability to facilitate charge transport while maintaining stability under operational conditions is crucial for the development of efficient organic light-emitting diodes (OLEDs) and solar cells .

Dye-Sensitized Solar Cells (DSSCs)

Benzothiazole derivatives have also been explored as sensitizers in dye-sensitized solar cells (DSSCs). The compound's ability to absorb visible light and convert it into electrical energy positions it as a promising candidate for enhancing the efficiency of DSSCs. Research into optimizing the molecular structure of such compounds could lead to significant advancements in solar energy technology .

Case Studies

作用機序

WAY-304671は、ユビキチン化プロセスに関与する酵素であるユビキチンリガーゼを阻害することによってその効果を発揮します . ユビキチン化は、タンパク質をプロテアソームによる分解のために標識する翻訳後修飾です . この酵素を阻害することにより、WAY-304671は細胞内のタンパク質のレベルと活性を調節することができます . 関与する分子標的と経路には、ユビキチン化によって調節されるさまざまなタンパク質とシグナル伝達経路が含まれます .

類似の化合物との比較

WAY-304671は、他のユビキチンリガーゼ阻害剤と比較して、その構造と作用機序においてユニークです . 類似の化合物には以下が含まれます:

MG132: ユビキチンリガーゼ活性を阻害する、よく知られたプロテアソーム阻害剤.

ボルテゾミブ: がん治療に使用される、もう1つのプロテアソーム阻害剤.

サリドマイド: 免疫調節作用とユビキチンリガーゼ活性を調節する能力で知られています.

類似化合物との比較

WAY-304671 is unique in its structure and mechanism of action compared to other ubiquitin ligase inhibitors . Similar compounds include:

生物活性

N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Benzothiazole derivatives, including this compound, have been extensively studied for their pharmacological properties. The compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets.

2. Synthesis and Characterization

The synthesis of this compound involves several steps:

- Starting Materials : 3-chlorobenzo[b]thiophene-2-carbonylchloride and 2-amino-6-substituted benzothiazole.

- Reaction Conditions : The reaction typically occurs in a pyridine medium under reflux conditions for several hours.

The synthesized compound's structure is confirmed through spectral analysis techniques such as NMR, IR, and mass spectrometry. For example:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 3a | C17H11N2OS2Cl | 258 | 220 | 54 |

| 3b | C19H13N2O3S2Cl | 416 | 240 | 52 |

The biological activity of this compound is attributed to several mechanisms:

Target Interactions : The compound is known to interact with specific enzymes and receptors involved in cancer progression and inflammation.

Biochemical Pathways : It has been shown to affect pathways related to cell proliferation and apoptosis. For instance, studies indicate that similar benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at various stages .

4.1 Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as A431, A549, and H1299.

| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |

|---|---|---|

| A431 | 8.76 ± 1.69 | >50 |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These results indicate that the compound is significantly more effective in two-dimensional assays compared to three-dimensional models, highlighting its potential for further development as an anticancer agent .

4.2 Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains:

- Testing Methods : Antimicrobial activity was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria.

Results showed promising antibacterial activity against both Escherichia coli and Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections .

5. Case Studies

A notable case study involved the evaluation of similar benzothiazole derivatives where compounds were tested for their ability to inhibit tumor growth in vivo. The results indicated a significant reduction in tumor size when treated with these compounds compared to controls .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2OS2/c17-13-9-5-1-3-7-11(9)21-14(13)15(20)19-16-18-10-6-2-4-8-12(10)22-16/h1-8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYPBQIYPQJMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。